molecular formula C17H22Cl2N4O2S B11002851 C17H22Cl2N4O2S

C17H22Cl2N4O2S

Cat. No.: B11002851
M. Wt: 417.4 g/mol
InChI Key: CGWCKMGHZINQEP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H22Cl2N4O2S N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkyl halide under basic conditions.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol to form the thioether linkage.

    Final coupling: The dichlorophenyl ethylamine is coupled with the oxadiazole-thioether intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorobenzene ring.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide: can be compared with other dichlorobenzene derivatives and oxadiazole-containing compounds.

  • Similar compounds include N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-(methylthio)-1,3,4-oxadiazol-2-yl]thio]acetamide and N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-(ethylthio)-1,3,4-oxadiazol-2-yl]thio]acetamide .

Uniqueness

The uniqueness of N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22Cl2N4O2S

Molecular Weight

417.4 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(2-oxo-2-thiomorpholin-4-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H22Cl2N4O2S/c18-14-2-1-13(11-15(14)19)21-3-5-23(6-4-21)17(25)20-12-16(24)22-7-9-26-10-8-22/h1-2,11H,3-10,12H2,(H,20,25)

InChI Key

CGWCKMGHZINQEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)N3CCSCC3

Origin of Product

United States

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